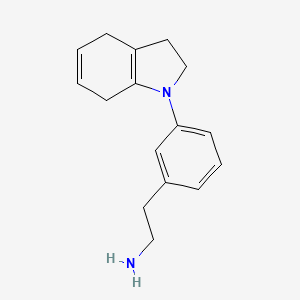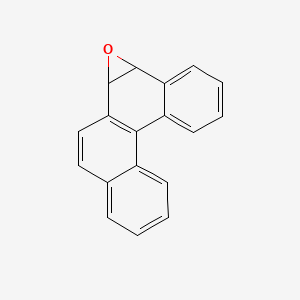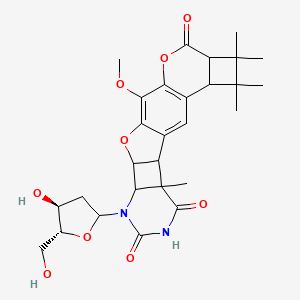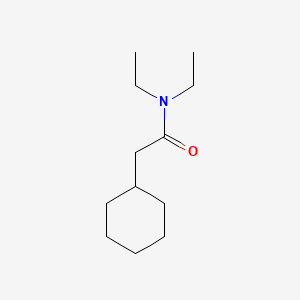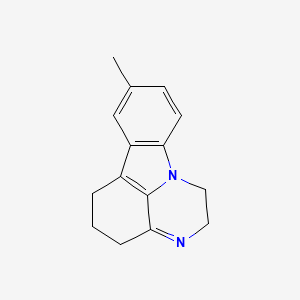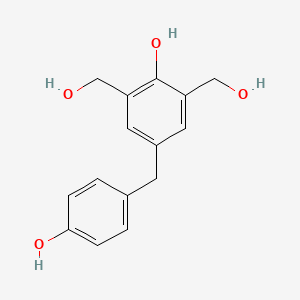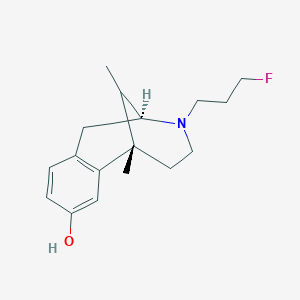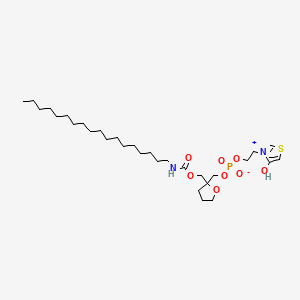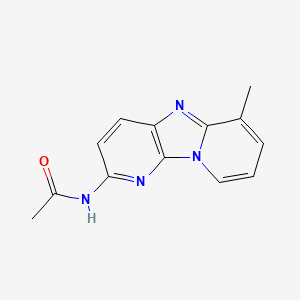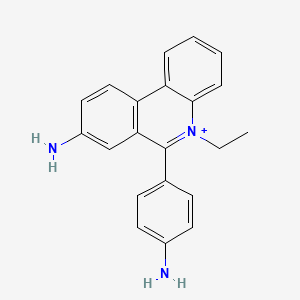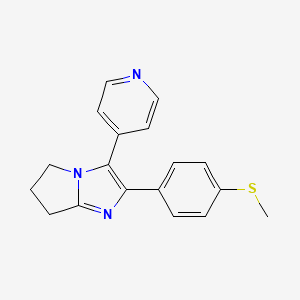
(-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide is a polycyclic aromatic hydrocarbon (PAH) derivative. It is known for its complex structure and significant biological activity. This compound is particularly notable for its role in the study of carcinogenic mechanisms, as it is a metabolite of benzo(g)chrysene, a known carcinogen.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide typically involves multiple steps. One common method starts with the preparation of benzo(g)chrysene-11,12-dihydrodiol, which is then converted to the epoxide form. The synthesis involves the use of optically active starting materials to ensure the desired stereochemistry of the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. The synthesis is typically carried out in research laboratories under controlled conditions to ensure the purity and stereochemistry of the compound.
化学反応の分析
Types of Reactions
(-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the compound, potentially leading to the formation of more reactive species.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxide ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like hydroxide ions for substitution reactions. The conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield diols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, (-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide is used as a model compound to study the reactivity and mechanisms of PAHs. Its complex structure makes it an interesting subject for synthetic and mechanistic studies.
Biology
In biological research, this compound is used to study the interactions between PAHs and biological macromolecules like DNA. It is particularly important in understanding how PAHs form DNA adducts, which are critical in the study of mutagenesis and carcinogenesis .
Medicine
In medical research, this compound is used to investigate the mechanisms of cancer development. Its ability to form DNA adducts makes it a valuable tool for studying the initiation and progression of cancer at the molecular level .
Industry
While its industrial applications are limited, the compound is used in specialized research settings to develop new materials and chemicals that can interact with PAHs. This includes the development of sensors and remediation technologies for PAH contamination.
作用機序
The mechanism of action of (-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide involves its interaction with DNA to form adducts. These adducts can cause mutations by interfering with DNA replication and repair processes. The compound’s epoxide group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on DNA bases .
類似化合物との比較
Similar Compounds
Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide: Another PAH derivative known for its carcinogenic properties.
Dibenzo(a,l)pyrene-11,12-dihydrodiol-13,14-epoxide: Similar in structure and reactivity, also studied for its carcinogenic potential.
Uniqueness
(-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide is unique due to its specific stereochemistry and the particular positions of the diol and epoxide groups. This specificity makes it a valuable compound for studying the stereochemical aspects of PAH-DNA interactions and the resulting biological effects .
特性
CAS番号 |
119441-69-9 |
|---|---|
分子式 |
C22H16O3 |
分子量 |
328.4 g/mol |
IUPAC名 |
(16S,18R,19S,20R)-17-oxahexacyclo[12.9.0.02,7.08,13.015,21.016,18]tricosa-1(14),2,4,6,8,10,12,15(21),22-nonaene-19,20-diol |
InChI |
InChI=1S/C22H16O3/c23-19-16-10-9-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17(15)18(16)21-22(25-21)20(19)24/h1-10,19-24H/t19-,20+,21+,22-/m1/s1 |
InChIキー |
GZHHSQMUVHHNOY-CLAROIROSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)C(C(C6C5O6)O)O |
異性体SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)[C@H]([C@@H]([C@@H]6[C@H]5O6)O)O |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)C(C(C6C5O6)O)O |
Key on ui other cas no. |
119479-44-6 132832-27-0 |
同義語 |
enzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide, (7alpha,8beta,8aalpha, 9aalpha)-isomer benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide, (7alpha,8beta,8aalpha,9aalpha), (+-)-isomer benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide, (7alpha,8beta,8abeta,9abeta), (+-)-isomer BgC-diol-epoxide syn-benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



